

Technical Profile: Spectroscopic Characterization of 2-(2,3- Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2,3-Dimethylphenoxy)aniline
CAS No.: 3169-78-6
Cat. No.: B3124197

[Get Quote](#)

Executive Summary & Structural Logic

Compound: **2-(2,3-Dimethylphenoxy)aniline** CAS: 3169-78-6 Molecular Formula: C₁₄H₁₅NO
Molecular Weight: 213.28 g/mol [1][2]

This compound represents a critical scaffold in medicinal chemistry, specifically as a diaryl ether pharmacophore often explored in non-steroidal anti-inflammatory drug (NSAID) analogs and kinase inhibitors. Its structure consists of an electron-rich aniline ring (Ring A) coupled via an ether linkage to a sterically crowded 2,3-dimethylbenzene ring (Ring B).

Analytical Challenge: The steric hindrance provided by the ortho-methyl group on Ring B (the 2,3-xylyl moiety) restricts rotation around the ether bond, potentially leading to distinct atropisomeric features in low-temperature NMR or broadening of signals at room temperature. The proximity of the primary amine (-NH₂) to the ether oxygen also introduces potential intramolecular hydrogen bonding, influencing the chemical shift of the amine protons.

Synthesis-Driven Impurity Profiling

To accurately interpret spectroscopic data, one must understand the "chemical genealogy" of the sample. This compound is typically synthesized via a nucleophilic aromatic substitution () followed by nitro-reduction.

Primary Synthetic Pathway:

- Coupling: *o*-Chloronitrobenzene + 2,3-Dimethylphenol (, DMF)
2-(2,3-Dimethylphenoxy)nitrobenzene.
- Reduction: Nitro-intermediate +
/Pd-C (or Fe/HCl)
Target Amine.

Table 1: Key Impurity Signatures

Impurity Type	Origin	Spectroscopic Flag (NMR/MS)
2,3-Dimethylphenol	Unreacted Starting Material	¹ H NMR: Phenolic -OH singlet (~4.5-5.0 ppm) . MS: m/z 122 .
2-(2,3-Dimethylphenoxy)nitrobenzene	Incomplete Reduction	IR: Strong asymmetric NO ₂ stretch (~1520 cm ⁻¹). ¹ H NMR: Downfield shift of Ring A protons due to nitro group electron withdrawal.

| Azobenzene Dimer | Reduction Byproduct | MS: Dimer mass [2M-2H]⁺ or similar. UV-Vis: Bathochromic shift (colored impurity). |

Mass Spectrometry (MS) Profiling

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (for LC-MS).

Fragmentation Logic

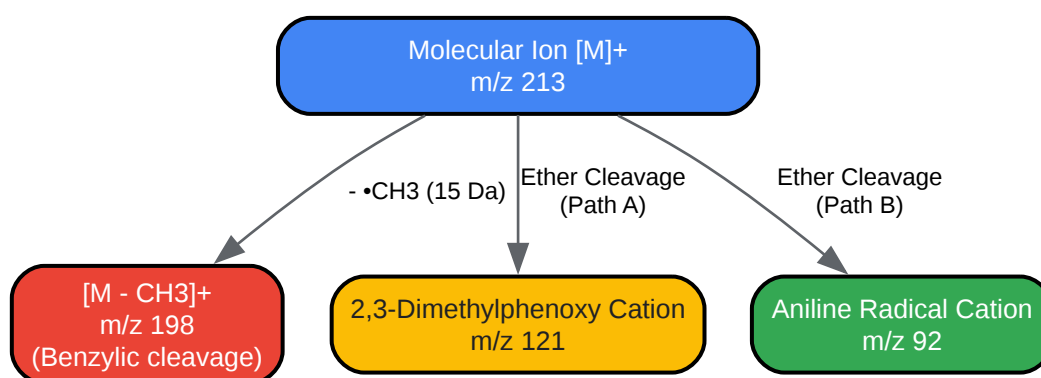
The molecular ion (

, m/z 213) is expected to be robust due to the aromatic stability. The fragmentation pattern is dominated by the stability of the ether linkage versus the alkyl substituents.

Key Diagnostic Ions:

- m/z 213 $[M]^+$: Molecular ion (Base peak or high intensity).
- m/z 198 $[M - CH_3]^+$: Loss of a methyl group (likely from the crowded 2-position of Ring B to relieve steric strain).
- m/z 121 $[C_8H_9O]^+$: Cleavage of the ether bond retaining the oxygen on the dimethyl ring (2,3-dimethylphenoxy cation).
- m/z 92 $[C_6H_6N]^+$: Aniline radical cation formed via ether cleavage.

Visualization: Fragmentation Pathway



[Click to download full resolution via product page](#)

Figure 1: Proposed EI-MS fragmentation pathways for **2-(2,3-Dimethylphenoxy)aniline**.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" identity test.

Table 2: Diagnostic IR Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment Notes
------------------	--------------------------------	-----------	------------------

| Primary Amine (N-H) | 3450 & 3360 | Medium | Characteristic doublet for

asymmetric/symmetric stretch. | | Aromatic C-H | 3050 - 3010 | Weak |

C-H stretching. | | Methyl C-H | 2960 - 2850 | Medium |

C-H stretching (asymmetric/symmetric). | | Aromatic Ring | 1620, 1590 | Strong | Ring breathing modes (C=C). | | Ether (C-O-C) | 1240 - 1210 | Strong | Asymmetric aryl ether stretch. Crucial for confirming the linkage. | | OOP Bending | 760 - 740 | Strong | Ortho-substitution pattern (1,2-disubstituted benzene). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Chloroform-d) or

. Reference: TMS (

0.00 ppm).

¹H NMR (Proton) Prediction & Assignment

The molecule contains two distinct aromatic systems. The chemical shifts are influenced by the electron-donating amine (+M effect) on Ring A and the electron-donating methyls (+I effect) on Ring B.

Table 3: ¹H NMR Data (

, 400 MHz) | Position |

(ppm) | Multiplicity | Integral | Coupling (

Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | -NH₂ | 3.60 - 3.90 | Broad Singlet | 2H |
 - | Exchangeable protons; shift varies with concentration. | | Ar-CH₃ (C2') | 2.15 - 2.25 | Singlet |
 3H | - | Ortho-methyl on phenoxy ring; slightly shielded by ether oxygen proximity. | | Ar-CH₃
 (C3') | 2.28 - 2.35 | Singlet | 3H | - | Meta-methyl on phenoxy ring. | | Ring A (H-3) | 6.85 |
 Doublet (dd) | 1H |

| Ortho to ether, meta to amine. | | Ring A (H-6) | 6.75 | Doublet (dd) | 1H |

| Ortho to amine (shielded by N lone pair). | | Ring A (H-4, H-5) | 6.65 - 6.80 | Multiplet | 2H | - |
 Overlapping signals typical of ortho-substituted anilines. | | Ring B (H-4',5',6') | 6.90 - 7.10 |
 Multiplet | 3H | - | 2,3-dimethyl substitution pattern (ABC system). |

Critical Analysis:

- Distinguishing Methyls: The two methyl groups are chemically non-equivalent. The C2' methyl is sterically crowded between the ether oxygen and the C3' methyl, often resulting in a slight upfield shift compared to the C3' methyl due to shielding cones if the rings twist out of plane.
- Ring A vs. Ring B: The protons on the aniline ring (Ring A) generally appear slightly upfield (6.6–6.9 ppm) compared to the phenoxy ring (Ring B, 6.9–7.1 ppm) because the amino group is a stronger electron donor than the alkyl/ether groups.

¹³C NMR (Carbon) Prediction

Table 4: ¹³C NMR Data (

, 100 MHz) |

(ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 12.5, 20.5 |

| C2' and C3' Methyl carbons. | | 115.0 - 125.0 |

| Aromatic methines (6 signals expected). | | 136.0 |

| C-N (Ring A, ipso to amine). | | 144.0 |

| C-O (Ring A, ipso to ether). || 155.0 |

| C-O (Ring B, ipso to ether). || 128.0, 138.0 |

| C-Me (Ring B, ipso to methyls). |

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity and reproducibility, the following protocol is recommended for the characterization of synthesized batches.

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Standardized sample preparation workflow for spectroscopic analysis.

Step-by-Step Protocol:

- NMR Prep: Dissolve 15 mg of the compound in 0.6 mL of (containing 0.03% TMS). Ensure the solution is clear; if turbidity exists, filter through a glass wool plug to remove inorganic salts () carried over from the synthesis.
- MS Prep: Prepare a stock solution in HPLC-grade Methanol. For ESI, add 0.1% Formic Acid to enhance protonation ().
- IR Prep: If solid, grind 1 mg sample with 100 mg dry KBr and press into a transparent pellet. If oil (common for impurities), use neat liquid on an ATR crystal.

References

- National Institute of Standards and Technology (NIST). 2-(o-Tolyloxy)aniline Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [\[Link\]](#) (Accessed 2024).
- PubChem. Compound Summary for CID 7139200: 4-(2,3-Dimethylphenoxy)aniline. National Center for Biotechnology Information. Available at: [\[Link\]](#).
- Organic Syntheses. Preparation of substituted diphenyl ethers via Ullmann coupling. Coll. Vol. 6, p. 120. (General synthetic reference for diaryl ethers).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 879594-77-1_CAS号:879594-77-1_3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide - 化源网 [\[chemsrc.com\]](#)
- 2. [benchchem.com](#) [\[benchchem.com\]](#)
- 3. 2-(o-Tolyloxy)-aniline [\[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Technical Profile: Spectroscopic Characterization of 2-(2,3-Dimethylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3124197/docs#technical-profile-spectroscopic-characterization-of-2-2-3-dimethylphenoxy-aniline\]](https://www.benchchem.com/product/b3124197/docs#technical-profile-spectroscopic-characterization-of-2-2-3-dimethylphenoxy-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)